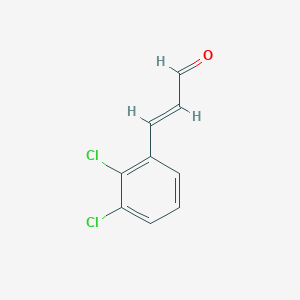
2,3-Dichlorocinnamaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichlorocinnamaldehyde is a useful research compound. Its molecular formula is C9H6Cl2O and its molecular weight is 201.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Questions
Q. What are the recommended methodologies for synthesizing 2,3-Dichlorocinnamaldehyde with high purity?
Synthesis of this compound typically involves the Claisen-Schmidt condensation between 2,3-dichlorobenzaldehyde and acetaldehyde under basic conditions. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., ethanol or THF) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, pentane/ethyl acetate gradient) is critical for isolating the product, as demonstrated in analogous cinnamaldehyde derivatives .
- Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to ketone) and reaction time (8–12 hours) to minimize side products like aldol adducts.
Q. How can researchers ensure accurate characterization of this compound?
Employ a multi-technique approach:
- Spectroscopy : Confirm the α,β-unsaturated aldehyde moiety via 1H-NMR (δ 9.6–10.0 ppm for aldehyde proton) and IR (C=O stretch at ~1680 cm−1).
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify purity (>95%) .
- Elemental analysis : Validate empirical formula consistency (C9H6Cl2O).
Intermediate-Level Questions
Q. How do steric and electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic additions?
The ortho- and meta-chlorine groups:
- Steric hindrance : Reduce accessibility to the aldehyde carbonyl, slowing nucleophilic attack (e.g., Grignard reactions).
- Electronic effects : Electron-withdrawing Cl atoms polarize the carbonyl, increasing electrophilicity but may deactivate the ring for subsequent aromatic substitution.
Comparative studies with 2-Chloro- and 4-Chlorocinnamaldehyde derivatives show a 30% lower reaction rate for 2,3-dichloro analogs in Michael additions .
Q. What analytical strategies resolve discrepancies in reported reaction yields for this compound-based Schiff base formation?
- Controlled variable testing : Replicate studies under identical conditions (solvent, temperature, catalyst).
- Statistical analysis : Apply ANOVA to assess batch-to-batch variability or outliers.
- Mechanistic probes : Use 13C-NMR to track intermediate formation and identify side reactions (e.g., hydrolysis or dimerization) .
Advanced Research Questions
Q. How can this compound be integrated into enantioselective organocatalytic systems?
- Catalyst design : Employ chiral amines (e.g., MacMillan catalysts) to facilitate asymmetric aldol reactions.
- Substrate tuning : Modify the dichloro-substituted aromatic ring to balance electronic demand and steric bulk, as seen in [10+2] cycloadditions with related cinnamaldehydes .
- Kinetic studies : Monitor enantiomeric excess (ee) via chiral HPLC and correlate with catalyst loading (5–10 mol%).
Q. What mechanistic insights explain the divergent reactivity of this compound in photochemical vs. thermal Diels-Alder reactions?
- Photochemical pathways : UV irradiation promotes diene formation via n→π* transitions, favoring [4+2] cycloaddition with electron-deficient dienophiles.
- Thermal conditions : Lower reactivity due to reduced orbital overlap; DFT calculations suggest a higher activation energy barrier (ΔG‡ ~25 kcal/mol) compared to unsubstituted cinnamaldehyde.
- Experimental validation : Use time-resolved spectroscopy to track intermediate lifetimes under varying conditions .
Q. Data Presentation and Reproducibility
Q. What are best practices for presenting spectral data of this compound to enhance reproducibility?
- Full disclosure : Report solvent, instrument frequency (e.g., 400 MHz for NMR), and internal standards (e.g., TMS).
- Peak assignment : Provide expanded spectral regions and coupling constants (e.g., J-values for vinyl protons).
- Open data : Deposit raw spectra in repositories like PubChem or Zenodo for peer validation .
Q. How should researchers address batch-dependent variability in the compound’s physical properties (e.g., melting point)?
- Standardized protocols : Adopt IUPAC guidelines for melting point determination (heating rate: 1°C/min).
- Impurity profiling : Use GC-MS to identify trace contaminants (e.g., residual solvents or dichloro byproducts) affecting crystallinity .
Q. Future Directions
Q. What unexplored applications exist for this compound in materials science?
- Polymer precursors : Explore its use in synthesizing conjugated polymers for optoelectronics, leveraging the electron-deficient aromatic ring.
- Coordination chemistry : Investigate chelation with transition metals (e.g., Pd or Cu) for catalytic cross-coupling reactions .
Q. How can computational modeling accelerate the optimization of this compound-based reactions?
属性
CAS 编号 |
78444-18-5 |
|---|---|
分子式 |
C9H6Cl2O |
分子量 |
201.05 g/mol |
IUPAC 名称 |
(E)-3-(2,3-dichlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H/b4-2+ |
InChI 键 |
DBEMJHDYRHMHEX-DUXPYHPUSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC=O |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/C=O |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















